molecular formula C16H8Cl2N2O3S B11591585 (2Z)-2-cyano-2-[7-(2,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-ylidene]ethanamide

(2Z)-2-cyano-2-[7-(2,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-ylidene]ethanamide

Cat. No.: B11591585
M. Wt: 379.2 g/mol
InChI Key: GLXUYHCSFPJTQR-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CYANO-2-[(2Z)-7-(2,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a benzoxathiolylidene moiety

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-CYANO-2-[(2Z)-7-(2,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes or signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-CYANO-2-[(2Z)-7-(2,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-YLIDENE]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H8Cl2N2O3S

Molecular Weight

379.2 g/mol

IUPAC Name

(2Z)-2-cyano-2-[7-(2,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-ylidene]acetamide

InChI

InChI=1S/C16H8Cl2N2O3S/c17-7-1-2-9(12(18)3-7)10-4-8(21)5-13-14(10)23-16(24-13)11(6-19)15(20)22/h1-5,21H,(H2,20,22)/b16-11-

InChI Key

GLXUYHCSFPJTQR-WJDWOHSUSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)S/C(=C(/C#N)\C(=O)N)/O3

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=C(C#N)C(=O)N)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.